molecular formula C11H20Cl2N4 B1424892 N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 1305712-54-2

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No. B1424892
M. Wt: 279.21 g/mol
InChI Key: ULBCEFWHXQYWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1305712-54-2 . It has a molecular weight of 279.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H . This indicates that the compound has a piperidine ring, a pyrimidine ring, and two chloride ions.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal conditions, and it should be stored at room temperature .

Scientific Research Applications

  • Pharmacological Evaluation : A study by Dounay et al. (2009) evaluated aminopyrimidine derivatives as 5-HT1A partial agonists, indicating the potential application of such compounds, which are structurally related to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, in neuropharmacology (Dounay et al., 2009).

  • Molecular Docking and Analysis : Aayisha et al. (2019) conducted a study involving molecular docking and experimental techniques on a related compound, demonstrating its significance in hypertension treatment and as a potential imidazoline receptor agonist (Aayisha et al., 2019).

  • Crystal and Molecular Structure Studies : Odell et al. (2007) investigated the crystal and molecular structures of compounds closely related to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, focusing on conformational differences and hydrogen-bonding interactions (Odell et al., 2007).

  • Antitumor Activities : A study by Chu De-qing (2011) explored the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, highlighting the antitumor activities of these compounds, which are structurally related to the chemical (Chu De-qing, 2011).

  • Hydroamination Kinetic Study : Müller et al. (2003) analyzed the kinetics of hydroamination reactions involving compounds structurally similar to N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride, comparing homogeneous and heterogeneous catalysts (Müller et al., 2003).

  • Hypoglycemic Agents Research : Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, identifying their dual-action as hypoglycemic agents that activate GK and PPARγ, relevant to compounds similar to the one (Song et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBCEFWHXQYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.